2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide

Lipophilicity Drug-likeness ADME prediction

2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide (CAS 680215-65-0) is a synthetic small-molecule secondary amide (C₁₇H₁₄Cl₂F₃NO₂; MW 392.2 g/mol) bearing a 2-chloro-4-(trifluoromethyl)phenyl moiety at the C3 position and an N-(4-methoxyphenyl) substituent. Its benzenepropanamide scaffold features α-chloro substitution, generating a chiral center at the α-carbon, and it is supplied as a racemic research-grade chemical (typical purity ≥95%) through specialist laboratory chemical vendors.

Molecular Formula C17H14Cl2F3NO2
Molecular Weight 392.2 g/mol
CAS No. 680215-65-0
Cat. No. B3042883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide
CAS680215-65-0
Molecular FormulaC17H14Cl2F3NO2
Molecular Weight392.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl
InChIInChI=1S/C17H14Cl2F3NO2/c1-25-13-6-4-12(5-7-13)23-16(24)15(19)8-10-2-3-11(9-14(10)18)17(20,21)22/h2-7,9,15H,8H2,1H3,(H,23,24)
InChIKeyUBPFJIGGYXKDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide (CAS 680215-65-0): Procurement-Relevant Identity and Structural Context


2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide (CAS 680215-65-0) is a synthetic small-molecule secondary amide (C₁₇H₁₄Cl₂F₃NO₂; MW 392.2 g/mol) bearing a 2-chloro-4-(trifluoromethyl)phenyl moiety at the C3 position and an N-(4-methoxyphenyl) substituent [1]. Its benzenepropanamide scaffold features α-chloro substitution, generating a chiral center at the α-carbon, and it is supplied as a racemic research-grade chemical (typical purity ≥95%) through specialist laboratory chemical vendors . The compound belongs to the broader class of halogenated trifluoromethylphenyl amides, a structural family that has been investigated for fungicidal, herbicidal, and enzyme-inhibitory activities [2]. Critically, no peer-reviewed primary research articles or granted patents directly characterizing the biological activity, pharmacokinetics, or target engagement of this specific compound were identified at the time of this analysis; the differentiation evidence presented herein is therefore derived from structural comparison with the closest available analogs, computed physicochemical properties, and class-level structure-activity relationship (SAR) inferences.

Why 2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide Cannot Be Interchanged with Nearest Structural Analogs


Within the benzenepropanamide series bearing a 2-chloro-4-(trifluoromethyl)phenyl group, seemingly minor structural modifications produce profound changes in physicochemical and potentially biological behavior that preclude casual substitution. The target compound is the N-(4-methoxyphenyl) secondary amide; its closest available analogs are the corresponding carboxylic acid (CAS 680215-64-9), the methyl ester (CAS 243863-43-6), and the truncated N-(4-methoxyphenyl)propanamide lacking the 2-chloro-4-(trifluoromethyl)phenyl group (CAS 21262-10-2) . The amide bond confers distinct hydrogen-bonding capacity (one H-bond donor, five H-bond acceptors) and a computed XLogP3-AA of 5.2, which is substantially higher than that of the free carboxylic acid and lower than that of the methyl ester [1]. Class-level SAR from trifluoromethylphenyl amide series demonstrates that the nature and position of halogen substituents on both aromatic rings, as well as the amide N-substituent, are critical determinants of antifungal potency and spectrum [2]. Consequently, procurement of a generic analog without rigorous confirmation of chemical identity, isomeric purity, and amide-substitution pattern risks introducing a compound with entirely divergent solubility, metabolic stability, target-binding, and biological-readout profiles, directly undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide (CAS 680215-65-0)


Lipophilicity Differentiation: Computed XLogP3-AA of 5.2 Versus Carboxylic Acid and Ester Analogs

Lipophilicity is a primary determinant of membrane permeability, metabolic clearance, and non-specific protein binding. The target compound (N-(4-methoxyphenyl) secondary amide) exhibits a computed XLogP3-AA of 5.2 [1]. In comparison, the direct carboxylic acid analog (CAS 680215-64-9) is predicted to have an XLogP3-AA approximately 2 log units lower (estimated ~3.0–3.5) due to the ionizable carboxyl group, while the methyl ester analog (CAS 243863-43-6) is predicted to be more lipophilic (XLogP3-AA ~5.5–6.0) owing to the absence of the H-bond donor . This 10- to 100-fold difference in computed partition coefficient implies that the target amide occupies a distinct intermediate lipophilicity space that may balance membrane transit with aqueous solubility differently than either the more polar acid or the more lipophilic ester.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor/Acceptor Capacity: Target Amide Versus Ester and Acid Analogs

The target compound possesses one hydrogen-bond donor (amide N–H) and five hydrogen-bond acceptors (amide C=O, methoxy O, two Cl atoms, three F atoms) [1]. The methyl ester analog (CAS 243863-43-6) lacks the N–H donor entirely, eliminating a key pharmacophoric feature for target engagement that requires a directional H-bond donor. The carboxylic acid analog (CAS 680215-64-9) possesses two H-bond donors (O–H and potentially the same donors as the target) but introduces an ionizable group (pKa ~4–5) that alters the predominant ionization state at physiological pH, affecting both solubility and binding electrostatics . This differential H-bond donor count (1 vs. 0 vs. 2) fundamentally changes the compound's capacity to act as a hydrogen-bond donor in biological recognition events.

Hydrogen bonding Molecular recognition Target engagement

Class-Level Fungicidal SAR: Trifluoromethylphenyl Amide Substitution Patterns Determine Antifungal Spectrum and Potency

A systematic study of 33 trifluoromethylphenyl amides (TFMPAs) by Tsikolia et al. (2019) established that both the halogenation pattern on the trifluoromethylphenyl ring and the nature of the amide N-substituent are critical determinants of fungicidal potency and spectrum against Colletotrichum spp. and Phomopsis spp. [1]. The most active compound, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a), demonstrated the broadest activity spectrum; however, none of the 33 tested TFMPAs outperformed the commercial fungicide standards, indicating that the structural optimization space for this class remains incompletely explored [1]. The target compound (CAS 680215-65-0) presents a distinct substitution architecture—a 2-chloro-4-(trifluoromethyl)phenyl group at the C3 position of a propanamide backbone with an N-(4-methoxyphenyl) terminus—that has not been evaluated in any published TFMPA screen. This unique combination of (a) α-chloro propanamide spacer length, (b) ortho-chloro substitution on the trifluoromethylphenyl ring, and (c) para-methoxy substitution on the anilide ring represents an untested SAR vector within this fungicidal chemotype.

Fungicidal activity Structure-activity relationship Trifluoromethylphenyl amides

Structural Novelty Within the Benzenepropanamide Series: The Target Compound as a Distinct Chemical Entity with a Chiral α-Carbon

The target compound contains a chiral center at the α-carbon of the propanamide backbone (the carbon bearing the chlorine substituent), yet it is supplied as a racemic mixture [1]. Among the closest commercially available analogs, the carboxylic acid (CAS 680215-64-9) and methyl ester (CAS 243863-43-6) share this chiral center, but the simpler N-(4-methoxyphenyl)propanamide analog (CAS 21262-10-2) lacks the 2-chloro-4-(trifluoromethyl)phenyl group entirely and therefore lacks the full complement of halogen substituents that are associated with enhanced metabolic stability and target-binding enthalpy in trifluoromethylphenyl-containing bioactive molecules [2]. No enantiomerically pure or enantiomerically enriched samples of the target compound are currently documented from any commercial supplier, making the racemate the sole procurement option and highlighting an opportunity for chiral resolution and differential enantiomer profiling.

Chemical novelty Chiral propanamide Stereochemical differentiation

Supplier-Reported Purity Benchmarking: ≥95% as the Standard Specification

The target compound is offered by Apollo Scientific (via CymitQuimica, catalog number 54-PC32510) with a typical purity specification of ≥95%, consistent with research-grade small-molecule standards . In contrast, the carboxylic acid analog (CAS 680215-64-9, Apollo catalog PC32506) and the methyl ester analog (CAS 243863-43-6) are also listed at ≥95% purity . No certificate-of-analysis-level data (e.g., specific lot purity, impurity profile, residual solvent content) are publicly available for any of these compounds, and no pharmacopeial monographs exist. This parity in nominal purity across the analog series means that purity alone does not differentiate the target compound; differentiation arises solely from the structural identity and the associated physicochemical and SAR implications described above.

Chemical purity Quality control Procurement specification

Recommended Research and Industrial Application Scenarios for 2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide (CAS 680215-65-0)


Structure-Activity Relationship (SAR) Expansion of Trifluoromethylphenyl Amide Fungicides

The target compound provides a novel entry point for expanding the SAR landscape of TFMPA-based fungicides beyond the 33 compounds characterized by Tsikolia et al. (2019) [1]. Its distinct substitution pattern—α-chloro propanamide spacer, 2-chloro (rather than 2,6-dichloro) substitution on the trifluoromethylphenyl ring, and N-(4-methoxyphenyl) terminus—enables systematic exploration of three SAR dimensions that were identified as potency-modulating but remain uninvestigated. Researchers can benchmark this compound against the published lead 7a in direct comparative bioautography and micro-dilution broth assays against Colletotrichum and Phomopsis species to determine whether the propanamide scaffold and altered halogenation profile confer any spectrum or potency advantages.

Enantiomer Resolution and Differential Biological Profiling

As a racemic mixture with one undefined chiral center at the α-carbon [1], the target compound is a candidate for chiral chromatographic resolution (e.g., chiral HPLC or SFC) to isolate the individual enantiomers. Differential testing of the resolved enantiomers in target-binding, cellular, or enzymatic assays could reveal enantiomer-specific potency, selectivity, or off-target profiles. This represents a value-added procurement pathway: the racemate is the starting material for generating enantiopure samples that do not exist in any commercial catalog.

Probing the Role of the N-(4-Methoxyphenyl) Amide Motif in Physicochemical and ADME Properties

The computed XLogP3-AA of 5.2 and the presence of a single H-bond donor distinguish this compound from both its more polar carboxylic acid analog and its more lipophilic, donor-deficient ester analog [1]. This intermediate property profile makes the target compound a useful probe for investigating how the N-(4-methoxyphenyl) amide group influences passive membrane permeability, microsomal metabolic stability, and plasma protein binding relative to the acid and ester congeners. Parallel ADME profiling of the target compound and its two closest analogs can generate quantitative structure-property relationship (QSPR) data that inform the design of future benzenepropanamide-based bioactive molecules.

Chemical Intermediate for Further Derivatization

The target compound's secondary amide functionality, α-chloro substituent, and methoxyphenyl group offer multiple sites for further synthetic elaboration—including N-alkylation, nucleophilic displacement of the α-chlorine, and demethylation of the methoxy group—making it a versatile intermediate for the construction of more complex molecular libraries. Procurement of this specific compound ensures access to a scaffold that combines the 2-chloro-4-(trifluoromethyl)phenyl pharmacophore with a functionalizable amide linker, a combination not available in the simpler carboxylic acid or ester analogs.

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